molecular formula C13H16BrNO3 B12588846 5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid CAS No. 646509-12-8

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid

Cat. No.: B12588846
CAS No.: 646509-12-8
M. Wt: 314.17 g/mol
InChI Key: PZCYNNIYBMUCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₃H₁₆BrNO₃. It is characterized by the presence of a bromophenyl group attached to an ethylamino chain, which is further connected to a pentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylacetic acid and ethylamine.

    Formation of Intermediate: The 4-bromophenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acyl chloride intermediate is then reacted with ethylamine to form the corresponding amide.

    Hydrolysis: The amide is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylamino and oxopentanoic acid moieties can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

646509-12-8

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H16BrNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)

InChI Key

PZCYNNIYBMUCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.